Array ( [bid] => 2888549 ) Buy N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine | 2198375-54-9

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Catalog No.
S3176975
CAS No.
2198375-54-9
M.F
C17H19N9
M. Wt
349.402
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-me...

CAS Number

2198375-54-9

Product Name

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

IUPAC Name

N,2,5-trimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C17H19N9

Molecular Weight

349.402

InChI

InChI=1S/C17H19N9/c1-11-7-17(26-16(19-11)6-12(2)21-26)23(3)13-8-24(9-13)15-5-4-14-20-18-10-25(14)22-15/h4-7,10,13H,8-9H2,1-3H3

InChI Key

YHHONBIQFCPGOG-UHFFFAOYSA-N

SMILES

CC1=NN2C(=C1)N=C(C=C2N(C)C3CN(C3)C4=NN5C=NN=C5C=C4)C

solubility

not available

Search for scientific research applications

There is limited information publicly available regarding the specific scientific research applications of N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine.

Scientific research databases like Chemical Abstracts Service: can be helpful for finding detailed information on the properties and potential applications of chemical compounds. These databases are typically accessed through university libraries or by subscription.

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex organic compound that belongs to the class of substituted pyrazolo[1,5-a]pyrimidines and triazoles. The compound features multiple heterocyclic rings, including a pyrazolo[1,5-a]pyrimidine and a triazolo[4,3-b]pyridazine moiety. Its chemical structure suggests potential biological activity due to the presence of various functional groups that can interact with biological targets.

Typical for heterocyclic compounds, including:

  • Nucleophilic substitutions: The nitrogen atoms in the pyrazolo and triazole rings can act as nucleophiles.
  • Electrophilic aromatic substitutions: The aromatic nature of the rings allows for electrophilic attack.
  • Condensation reactions: The amine functional group can engage in condensation with carbonyl compounds.

These reactions can be utilized in further synthetic pathways to modify the compound or to create derivatives with enhanced properties.

Research indicates that compounds similar to N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine exhibit significant biological activities. They have been studied for their potential as:

  • Antitumor agents: Some derivatives show cytotoxic effects against cancer cell lines.
  • Anti-inflammatory agents: Certain compounds in this class have demonstrated the ability to inhibit inflammatory pathways.
  • CNS modulators: They may affect neurotransmitter systems and could be investigated for neuroprotective effects.

The synthesis of N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the pyrazolo and triazole rings: Utilizing condensation reactions between appropriate precursors.
  • Azetidine ring construction: This may involve cyclization reactions of suitable amines with carbonyl compounds.
  • Final coupling: The final compound is formed by coupling the azetidine derivative with the pyrazolo and triazole components.

Specific synthetic routes may vary based on available starting materials and desired yields.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could be developed into a drug candidate for treating cancer or inflammatory diseases.
  • Research: It could serve as a tool compound in studying biological pathways involving its target receptors or enzymes.

Studies involving N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine focus on its interaction with specific biological targets. These studies often include:

  • Binding affinity assays: To evaluate how well the compound binds to its target proteins or receptors.
  • Functional assays: To assess the biological response upon interaction with cellular systems.

Such studies are crucial for understanding the mechanism of action and optimizing the compound’s efficacy.

Several compounds share structural similarities with N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine. Here are some notable examples:

Compound NameStructureUnique Features
2-(4-(2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yloxy)phenyl)-5-(piperidin-4-yloxy)-1,3,4-thiadiazoleContains a thiadiazole ring; exhibits anti-inflammatory properties.
N,N-Dimethyl-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-benzene-1,4-diamineExhibits potent activity against specific cancer cell lines.
2-Ethyl-N-(5-methyl-[1,2,4]-triazolopyrimidine)acetamideKnown for its neuroprotective effects; acts on different CNS targets.

Uniqueness

The uniqueness of N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-y}azetidin-3-amines lies in its specific combination of heterocycles which may confer distinct pharmacological properties not observed in other similar compounds. Its intricate structure allows for diverse interactions within biological systems that could lead to novel therapeutic applications.

XLogP3

1.4

Dates

Last modified: 08-18-2023

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